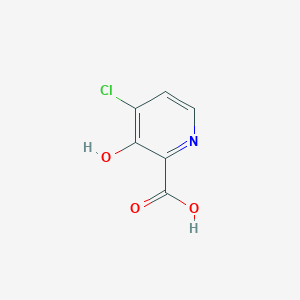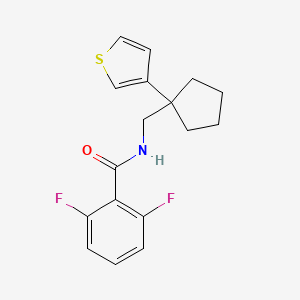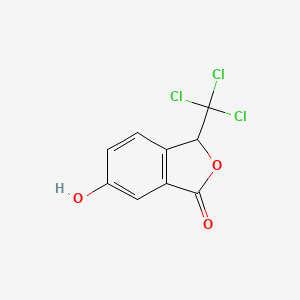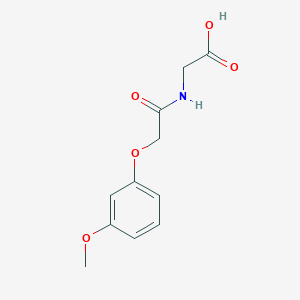
N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a synthetic organic compound that features a tetrazole ring, which is known for its stability and bioactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. A common route might include:
Formation of the Tetrazole Ring: Starting with a precursor such as an azide and a nitrile, the tetrazole ring can be formed through a 1,3-dipolar cycloaddition.
Coupling Reactions: The tetrazole intermediate can then be coupled with the appropriate ethoxyphenyl and methoxyphenyl groups using palladium-catalyzed cross-coupling reactions.
Amidation: The final step involves the formation of the amide bond, typically using reagents like carbodiimides (e.g., EDCI) in the presence of a base.
Industrial Production Methods
Industrial production would likely scale up these reactions using continuous flow chemistry to ensure efficiency and safety. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy and methoxy groups, forming corresponding aldehydes or acids.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic aromatic substitution, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Conditions like Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of alkyl or acyl groups on the aromatic rings.
科学的研究の応用
Chemistry
Catalysis: The tetrazole ring can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Potential use in the development of new polymers or materials with unique properties.
Biology and Medicine
Pharmacology: The compound may exhibit bioactivity, making it a candidate for drug development, particularly as an anti-inflammatory or antimicrobial agent.
Biochemistry: Studying its interactions with biological macromolecules to understand its mechanism of action.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Electronics: Use in the development of organic semiconductors or other electronic materials.
作用機序
The mechanism of action for N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The tetrazole ring is known to mimic carboxylic acids, potentially binding to active sites of enzymes.
類似化合物との比較
Similar Compounds
N-(4-methoxyphenyl)-3-(4-ethoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide: A positional isomer with similar properties but different spatial arrangement.
N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(1H-1,2,3,4-tetrazol-5-yl)propanamide: A structural isomer with a different tetrazole ring configuration.
Uniqueness
The specific arrangement of ethoxy and methoxy groups, along with the tetrazole ring, may confer unique bioactivity or material properties, distinguishing it from other similar compounds.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-3-27-16-10-6-14(7-11-16)20-19(25)17(18-21-23-24-22-18)12-13-4-8-15(26-2)9-5-13/h4-11,17H,3,12H2,1-2H3,(H,20,25)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLBAKTYKPWAIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2883353.png)
![2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2883354.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(3-methoxyphenyl)propanamide](/img/structure/B2883355.png)
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide](/img/structure/B2883360.png)
![2-(4-ethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2883363.png)
![Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate](/img/structure/B2883364.png)


![1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2883368.png)
![N-[(furan-2-yl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2883369.png)
![N-(3-fluorophenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2883371.png)


